(R)-(+)-1-(4-Bromophenyl)ethyl isocyanate
Overview
Description
®-(+)-1-(4-Bromophenyl)ethyl isocyanate is an organic compound with the chemical formula C9H8BrNO. It is a chiral isocyanate derivative, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl isocyanate group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-(4-Bromophenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Bromophenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{®-(+)-1-(4-Bromophenyl)ethylamine} + \text{Phosgene} \rightarrow \text{®-(+)-1-(4-Bromophenyl)ethyl isocyanate} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of ®-(+)-1-(4-Bromophenyl)ethyl isocyanate may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are preferred due to their lower toxicity and ease of handling. The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-(4-Bromophenyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Common reagents used in reactions with ®-(+)-1-(4-Bromophenyl)ethyl isocyanate include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products
The major products formed from reactions involving ®-(+)-1-(4-Bromophenyl)ethyl isocyanate include ureas, carbamates, and thiocarbamates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
®-(+)-1-(4-Bromophenyl)ethyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of ®-(+)-1-(4-Bromophenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate
- ®-(+)-1-Phenylethyl isocyanate
- (S)-(-)-1-Phenylethyl isocyanate
Uniqueness
®-(+)-1-(4-Bromophenyl)ethyl isocyanate is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s chiral nature also makes it valuable in asymmetric synthesis, where the configuration of the product is crucial .
Properties
IUPAC Name |
1-bromo-4-[(1R)-1-isocyanatoethyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVAGWOVWQDTAF-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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